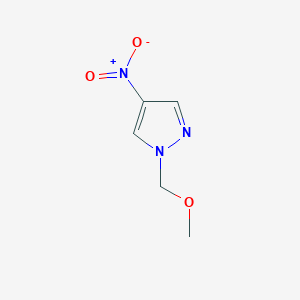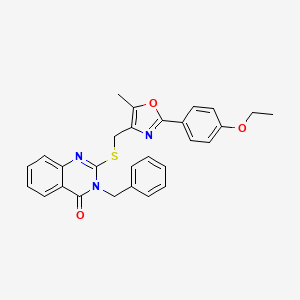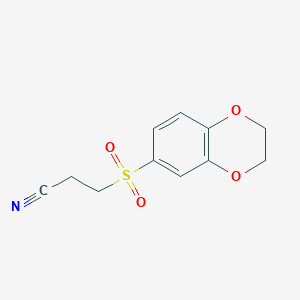![molecular formula C17H25N5O2 B2432770 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide CAS No. 1172334-03-0](/img/structure/B2432770.png)
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one . This compound has a molecular weight of 206.25 and is a solid in its physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[3,4-d]pyridazines can be synthesized from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple functional groups including a pyrazolo[3,4-d]pyridazine ring .Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 206.25 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Potential Antitumor Activity
Research involving the synthesis of closely related heterocyclic compounds, such as benzimidazoles with potential antitumor properties, highlights the ongoing efforts to develop new therapeutic agents. For instance, the synthesis of novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates demonstrated significant activity against various cancer cell lines, indicating the relevance of such compounds in cancer research (Abonía et al., 2011).
Methodologies for Heterocyclic Compound Synthesis
Innovative synthetic methods for imidazo-azines, involving flash vacuum thermolysis of tert-butylimines, have been explored, showcasing the chemical versatility and potential for generating diverse heterocyclic structures with significant biological activities (Justyna et al., 2017).
Antimicrobial Research
The development of new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial use represents another area of active research. These compounds are synthesized with the aim of discovering novel antimicrobial agents, indicative of the broader pharmacological potential of such heterocyclic compounds (Darwish et al., 2014).
Ligands for Receptor Complexes
Research into imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the GABA receptor complex further illustrates the pharmacological interest in heterocyclic compounds. These studies aim to identify new compounds that can modulate receptor activity, potentially leading to new treatments for neurological disorders (Weber et al., 2002).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics and their assessment for insecticidal and antibacterial potential indicate the application of such compounds in developing new agrochemicals and antimicrobial agents. This research demonstrates the wide-ranging applications of heterocyclic chemistry in addressing various biological challenges (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-11-13-9-18-22(17(2,3)4)15(13)16(24)21(20-11)10-14(23)19-12-7-5-6-8-12/h9,12H,5-8,10H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYUSKHGGEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)

![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2432707.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
![1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2432709.png)